![molecular formula C16H12O2 B1223005 trans-4,5-Dihydro-4,5-dihydroxypyrene CAS No. 56183-12-1](/img/structure/B1223005.png)
trans-4,5-Dihydro-4,5-dihydroxypyrene
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Overview
Description
Trans-4,5-Dihydroxy-4,5-dihydropyrene is a member of phenanthrenes.
Scientific Research Applications
Fungal Metabolism and Environmental Detoxification
- Study Context: Research by Lange et al. (1994) focused on the metabolism of pyrene, a polycyclic aromatic hydrocarbon, by the plant-inhabiting basidiomycete Crinipellis stipitaria JK364. This study is significant for understanding the role of fungi in detoxifying environmental pollutants.
- Key Findings: The study found that the fungus metabolized pyrene into various metabolites, including trans-4,5-dihydro-4,5-dihydroxypyrene. This discovery highlights a novel pathway of fungal metabolism and its potential in bioremediation of polluted environments.
Mutagenicity Enhancement in Bacterial Studies
- Study Context: The study by Okamoto & Yoshida (1981) explored the interaction of hydroxypyrenes, including trans-4,5-dihydro-4,5-dihydroxypyrene, with other compounds in bacterial systems.
- Key Findings: The research demonstrated that hydroxypyrenes could enhance the mutagenicity of certain compounds. This finding is crucial for understanding the carcinogenic potential of environmental pollutants and their interactions.
Metabolic Studies and Carcinogen Research
- Study Context: In the field of cancer research, the synthesis of metabolites of 1-nitropyrene (a known carcinogen) was investigated by El-Bayoumy et al. (1986). This study is pertinent for understanding how carcinogens are metabolized in organisms.
- Key Findings: One of the synthesized metabolites was trans-4,5-dihydro-4,5-dihydroxypyrene, providing insights into the metabolic pathways of carcinogens and their potential biological impacts.
Hepatic Metabolism and Drug Interaction Studies
- Study Context: The work by Howard et al. (1985) compared in vitro and in vivo metabolism of the carcinogen 1-nitropyrene in the liver, shedding light on metabolic processes relevant to pharmacology and toxicology.
- Key Findings: They discovered that trans-4,5-dihydro-4,5-dihydroxypyrene was one of the metabolites formed, indicating its role in the hepatic metabolism of certain carcinogens.
Enzymatic Metabolism and Environmental Pollutants
- Study Context: Research on the biotransformation of environmental pollutants was conducted by Eaton & Nitterauer (1994), focusing on the degradation of benzothiophene by specific bacteria.
- Key Findings: Their findings included the identification of trans-4,5-dihydro-4,5-dihydroxypyrene as a metabolite, contributing to our understanding of microbial pathways in pollutant degradation.
properties
CAS RN |
56183-12-1 |
---|---|
Product Name |
trans-4,5-Dihydro-4,5-dihydroxypyrene |
Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
(4S,5S)-4,5-dihydropyrene-4,5-diol |
InChI |
InChI=1S/C16H12O2/c17-15-11-5-1-3-9-7-8-10-4-2-6-12(16(15)18)14(10)13(9)11/h1-8,15-18H/t15-,16-/m0/s1 |
InChI Key |
NIUGQCSXPHANNG-HOTGVXAUSA-N |
Isomeric SMILES |
C1=CC2=C3C(=C1)[C@@H]([C@H](C4=CC=CC(=C43)C=C2)O)O |
SMILES |
C1=CC2=C3C(=C1)C(C(C4=CC=CC(=C43)C=C2)O)O |
Canonical SMILES |
C1=CC2=C3C(=C1)C(C(C4=CC=CC(=C43)C=C2)O)O |
Other CAS RN |
56183-12-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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